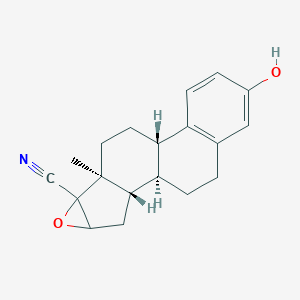
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Descripción general
Descripción
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, also known as EMOPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMOPD is a piperidine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is not fully understood. However, studies have suggested that it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate may increase the levels of acetylcholine in the brain, leading to improved cognitive function. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate may also exert its anti-cancer effects by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, leading to improved cognitive function. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has also been shown to inhibit the growth of cancer cells in vitro and induce apoptosis. Furthermore, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has demonstrated analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has also shown promising results in various scientific research applications, making it a potential candidate for further studies. However, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects fully.
Direcciones Futuras
There are several future directions for the study of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Further studies are needed to understand its mechanism of action fully. The potential applications of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, need to be further investigated. Moreover, the anti-cancer properties of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate need to be studied in vivo to determine its efficacy in treating cancer. Additionally, the potential use of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate as an analgesic and anti-inflammatory agent needs to be explored further.
Conclusion:
In conclusion, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a piperidine derivative that has shown promising results in various scientific research applications. It can be synthesized using different methods and has several advantages for lab experiments. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has demonstrated various biochemical and physiological effects, including increased levels of acetylcholine in the brain, inhibition of cancer cell growth, and analgesic and anti-inflammatory properties. However, further studies are needed to elucidate its mechanism of action fully and explore its potential applications further.
Aplicaciones Científicas De Investigación
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has also been studied as a potential anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro. Furthermore, 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been investigated for its analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
1-O-ethyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKUXFFRPNDQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941651 | |
| Record name | 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
CAS RN |
19821-27-3 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-ethyl 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19821-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019821273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL 3-METHYL 4-OXOPIPERIDINE-1,3-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK4W6LQV28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)


